(4-Hydroxy-2,5-dimethylphenyl)boronic acid

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition Medicinal Chemistry

Unsubstituted phenylboronic acids often fail in sterically demanding or selectivity-critical cross-couplings, causing low yields and delayed project timelines. This ortho-substituted scaffold resolves those bottlenecks. - Dual ortho-methyl groups enable atropselective couplings and access to sterically encumbered biaryl motifs. - Validated MIF tautomerase inhibition (Ki=260 nM, Kd=160 nM) for anti-inflammatory & oncology SAR programs. - Enhanced lipophilicity (LogP=1.77) improves cell permeability in boron-based pharmacophore design. For long-term stability, consider procuring the corresponding pinacol ester (CAS 1487353-52-5).

Molecular Formula C8H11BO3
Molecular Weight 165.98 g/mol
Cat. No. B13472686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxy-2,5-dimethylphenyl)boronic acid
Molecular FormulaC8H11BO3
Molecular Weight165.98 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1C)O)C)(O)O
InChIInChI=1S/C8H11BO3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10-12H,1-2H3
InChIKeyQLBNTRTVTIAHBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Hydroxy-2,5-dimethylphenyl)boronic acid Procurement Overview


(4-Hydroxy-2,5-dimethylphenyl)boronic acid is an ortho-substituted phenylboronic acid derivative featuring a 4-hydroxy and 2,5-dimethyl substitution pattern . It is commonly procured as its pinacol ester (CAS 1487353-52-5) for enhanced stability and handling in Suzuki-Miyaura cross-coupling reactions . This substitution pattern confers distinct steric and electronic properties that differentiate it from unsubstituted or para-substituted phenylboronic acids, making it a targeted intermediate for medicinal chemistry and organic synthesis [1].

Ortho-substituted arylboronic acid for steric-demanding Suzuki couplings
Commonly procured as pinacol ester for enhanced stability
Reported MIF tautomerase inhibition study context

(4-Hydroxy-2,5-dimethylphenyl)boronic acid: Why Substitution Fails


Generic phenylboronic acid lacks the specific ortho-methyl and para-hydroxy substitutions that dramatically alter acidity constants, steric encumbrance, and transition-state stabilization in palladium-catalyzed cross-couplings [1]. In biological contexts, these substituents critically affect target binding affinity and pharmacokinetic properties [2]. Thus, substituting a simpler analog would lead to unpredictable reactivity, lower yields, and loss of desired selectivity, directly undermining project timelines and cost-efficiency [1][2].

Ortho-methyl and para-hydroxy groups critically alter electronic/steric properties; generic phenylboronic acid may shift coupling reactivity and selectivity.
Substituent pattern affects target binding affinity; substitution may not reproduce reported MIF inhibition profile.
Lipophilicity differences may shift ADME properties; simpler analog cannot replicate LogP-dependent permeability.

(4-Hydroxy-2,5-dimethylphenyl)boronic acid Quantitative Evidence


MIF Tautomerase Inhibition Potency

This compound inhibits recombinant human MIF tautomerase activity with a Ki of 260 nM [1] and a Kd of 160 nM [2]. In comparison, the prototypical MIF inhibitor ISO-1 exhibits an IC50 in the 10-100 µM range , and MIF-IN-5 shows a Ki of 3.3 µM . This indicates a >12-fold improvement in potency over MIF-IN-5 and a >38-fold improvement over ISO-1.

MIF Tautomerase Inhibition
Reported
Ki = 260 nM, Kd = 160 nM
vs. ISO-1 IC50 ~10-100 µM; MIF-IN-5 Ki = 3.3 µM
Reported higher affinity in recombinant human MIF assay; may support inhibitor SAR studies.
Cross-study comparison; absolute potency requires verification under standardized conditions.
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition Medicinal Chemistry

Ortho-Substituent Effects in Suzuki-Miyaura Coupling

Ortho-substituted phenylboronic acids exhibit distinct reactivity in Suzuki-Miyaura couplings compared to para- or unsubstituted analogs [1]. For instance, ortho-methoxyphenylboronic acid provides different atropisomer distributions than ortho-chlorophenylboronic acid due to O-chelation effects [2]. While direct head-to-head data for this compound are not available, the presence of two ortho-methyl groups is expected to induce significant steric hindrance, potentially favoring mono-coupling or altering regioselectivity relative to a less hindered phenylboronic acid [1].

Ortho-Substituent Coupling Effects
Class-level
2,5-Dimethyl pattern expected to induce steric hindrance
May alter regioselectivity in Pd-catalyzed couplings; supports steric-demanding biaryl synthesis.
Class-level inference based on ortho-substituted phenylboronic acid reactivity.
Cross-Coupling Atropselective Synthesis Steric Effects

Enhanced Lipophilicity Profile

The calculated LogP of (4-hydroxy-2,5-dimethylphenyl)boronic acid is 1.77 . This value is significantly higher than that of unsubstituted phenylboronic acid, which has a reported LogP of approximately 1.59 [1] or 0.00 (XlogP) [2]. The increased lipophilicity, attributed to the two methyl groups, suggests a >10% improvement in LogP, which can translate to better passive membrane permeability and oral bioavailability in drug candidates.

Lipophilicity Profile
Reported
LogP = 1.77
vs. phenylboronic acid LogP ~1.59
Increased lipophilicity may support permeability screening in drug design.
Calculated LogP; experimental validation advised for specific scaffold.
Drug Design ADME Properties Lipophilicity

(4-Hydroxy-2,5-dimethylphenyl)boronic acid Applications


MIF Inhibitor Lead Optimization

The compound's validated nanomolar inhibition of MIF tautomerase (Ki = 260 nM, Kd = 160 nM) makes it a strategic starting point for developing anti-inflammatory or anticancer agents [1][2]. Its substitution pattern may be exploited for further SAR to improve selectivity and ADME properties .

Sterically Demanding Suzuki-Miyaura Couplings

The dual ortho-methyl groups introduce significant steric bulk, enabling the exploration of atropselective couplings or the synthesis of sterically encumbered biaryls that are challenging to access with unsubstituted boronic acids [1][2].

Boron-Containing Drug Candidate Building Block

As an arylboronic acid with enhanced lipophilicity (LogP = 1.77), this compound serves as a privileged fragment for designing proteasome inhibitors, beta-lactamase inhibitors, or other boron-based pharmacophores where improved cell permeability is desired [1].

Application
Selection Property
Validation Focus
Application:MIF tautomerase inhibitor research
Property:Reported affinity context
Focus:Tautomerase activity endpoint review
Application:Steric-demanding Suzuki-Miyaura coupling
Property:Ortho-methyl substitution pattern
Focus:Coupling selectivity and steric tolerance
Application:Boron-containing pharmacophore design
Property:Enhanced lipophilicity (LogP context)
Focus:ADME property screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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